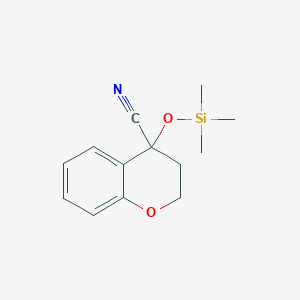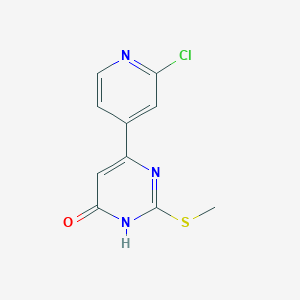
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are commonly used in medicinal chemistry due to their presence in many pharmacologically active compounds. This compound features a fluorine atom, a methyl group, and an aminopyrimidine moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aminopyrimidine Group: This step may involve nucleophilic substitution reactions where the aminopyrimidine moiety is introduced.
Final Functionalization: The final steps might include hydroxylation and methylation to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound might be used to study the effects of fluorine substitution on biological activity. It could serve as a model compound in structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom could enhance binding affinity or selectivity, while the aminopyrimidine group might interact with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-methyl-piperidin-4-ol: Lacks the fluorine atom, which might affect its biological activity.
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-piperidin-4-ol: Lacks the methyl group, which could influence its chemical properties.
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-one: Contains a ketone group instead of a hydroxyl group, potentially altering its reactivity.
Uniqueness
The presence of both the fluorine atom and the aminopyrimidine group in (3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15FN4O |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
(3R,4S)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m0/s1 |
Clé InChI |
VOQUXWJRSPKSKC-OIBJUYFYSA-N |
SMILES isomérique |
C[C@]1(CN(CC[C@@H]1O)C2=NC=CC(=N2)N)F |
SMILES canonique |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)

![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)

![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)

![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)


